molecular formula C32H32N2O4 B4290330 N-{[4-(BENZYLOXY)-3-ETHOXYPHENYL](2-PHENYLACETAMIDO)METHYL}-2-PHENYLACETAMIDE

N-{[4-(BENZYLOXY)-3-ETHOXYPHENYL](2-PHENYLACETAMIDO)METHYL}-2-PHENYLACETAMIDE

Cat. No.: B4290330
M. Wt: 508.6 g/mol
InChI Key: KXHKWMZQLHHPIR-UHFFFAOYSA-N
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Description

N,N’-{[4-(benzyloxy)-3-ethoxyphenyl]methylene}bis(2-phenylacetamide) is a complex organic compound characterized by its unique structure, which includes benzyloxy and ethoxy groups attached to a phenyl ring, and two phenylacetamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-{[4-(benzyloxy)-3-ethoxyphenyl]methylene}bis(2-phenylacetamide) typically involves multiple steps. One common route includes the reaction of 4-(benzyloxy)-3-ethoxybenzaldehyde with 2-phenylacetamide in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process would be optimized for yield and efficiency, often involving continuous flow reactors and advanced purification techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N,N’-{[4-(benzyloxy)-3-ethoxyphenyl]methylene}bis(2-phenylacetamide) can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to simplify the compound or alter its properties.

    Substitution: This reaction can replace one functional group with another, potentially altering the compound’s reactivity and applications.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve specific temperatures, solvents, and catalysts to drive the reactions to completion.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could result in a simpler structure with fewer functional groups.

Scientific Research Applications

N,N’-{[4-(benzyloxy)-3-ethoxyphenyl]methylene}bis(2-phenylacetamide) has several scientific research applications:

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: Its structure allows it to interact with biological molecules, making it useful in studying biochemical pathways.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which N,N’-{[4-(benzyloxy)-3-ethoxyphenyl]methylene}bis(2-phenylacetamide) exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The benzyloxy and ethoxy groups may facilitate binding to these targets, while the phenylacetamide groups could influence the compound’s overall reactivity and stability. The exact pathways involved would depend on the specific application and the biological or chemical context.

Comparison with Similar Compounds

Similar Compounds

  • 4-Benzyloxy-3-methoxybenzaldehyde
  • 4-Benzyloxy-3-methoxyphenylacetic acid
  • N-Benzyl-N-[4-(benzyloxy)-3-methoxybenzyl]ethanamine

Uniqueness

N,N’-{[4-(benzyloxy)-3-ethoxyphenyl]methylene}bis(2-phenylacetamide) is unique due to its combination of benzyloxy, ethoxy, and phenylacetamide groups. This combination provides a distinct set of chemical properties and potential applications that are not found in similar compounds. Its structure allows for versatile reactivity and interaction with various molecular targets, making it a valuable compound in scientific research and industrial applications.

Properties

IUPAC Name

N-[(3-ethoxy-4-phenylmethoxyphenyl)-[(2-phenylacetyl)amino]methyl]-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H32N2O4/c1-2-37-29-22-27(18-19-28(29)38-23-26-16-10-5-11-17-26)32(33-30(35)20-24-12-6-3-7-13-24)34-31(36)21-25-14-8-4-9-15-25/h3-19,22,32H,2,20-21,23H2,1H3,(H,33,35)(H,34,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXHKWMZQLHHPIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C(NC(=O)CC2=CC=CC=C2)NC(=O)CC3=CC=CC=C3)OCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H32N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

508.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-{[4-(BENZYLOXY)-3-ETHOXYPHENYL](2-PHENYLACETAMIDO)METHYL}-2-PHENYLACETAMIDE
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N-{[4-(BENZYLOXY)-3-ETHOXYPHENYL](2-PHENYLACETAMIDO)METHYL}-2-PHENYLACETAMIDE
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N-{[4-(BENZYLOXY)-3-ETHOXYPHENYL](2-PHENYLACETAMIDO)METHYL}-2-PHENYLACETAMIDE
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N-{[4-(BENZYLOXY)-3-ETHOXYPHENYL](2-PHENYLACETAMIDO)METHYL}-2-PHENYLACETAMIDE
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N-{[4-(BENZYLOXY)-3-ETHOXYPHENYL](2-PHENYLACETAMIDO)METHYL}-2-PHENYLACETAMIDE
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N-{[4-(BENZYLOXY)-3-ETHOXYPHENYL](2-PHENYLACETAMIDO)METHYL}-2-PHENYLACETAMIDE

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